

An In-depth Technical Guide on the Magnetic Properties of Nickel Dichromate Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dichromate

Cat. No.: B099472

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the magnetic properties of **nickel dichromate** compounds. Due to the limited availability of data on simple **nickel dichromate** (NiCr_2O_7), this document focuses on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate, $[\text{Ni}(\text{en})_3][\text{Cr}_2\text{O}_7]$. The guide details its synthesis, crystal structure, and magnetic behavior, which is characterized as simple paramagnetism. Furthermore, it outlines the experimental protocols for its synthesis and for the general measurement of magnetic susceptibility. Diagrams illustrating the synthesis workflow and the principles of paramagnetism are also provided to enhance understanding.

Introduction

The study of magnetic properties in transition metal compounds is crucial for the development of new materials with applications in catalysis, data storage, and pharmaceuticals. Nickel(II) ions, with their d^8 electron configuration, can exhibit a range of magnetic behaviors, including paramagnetism and ferromagnetism, depending on their coordination environment.^[1] While nickel chromite (NiCr_2O_4) is a well-studied material with complex magnetic ordering^[2], there is a notable scarcity of research on the magnetic properties of simple **nickel dichromate** (NiCr_2O_7).

However, the coordination complex tris(ethylenediamine)nickel(II) dichromate, $[\text{Ni}(\text{en})_3][\text{Cr}_2\text{O}_7]$, has been synthesized and characterized.^{[3][4][5]} This compound provides a valuable model for understanding the magnetic interactions within a system containing both nickel(II) and

dichromate ions. This guide will focus on the synthesis, structure, and magnetic characterization of this complex.

Magnetic Properties of Tris(ethylenediamine)nickel(II) Dichromate

The magnetic behavior of tris(ethylenediamine)nickel(II) dichromate has been determined through magnetic susceptibility measurements. The temperature dependence of the magnetic susceptibility indicates a simple paramagnetic behavior.^{[3][4][5][6]} In a paramagnetic material, the individual magnetic moments of the atoms or ions are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, these moments tend to align with the field, resulting in a net positive magnetization. This behavior is characteristic of materials containing unpaired electrons, which in this case are present in the Ni(II) ion. The ground state configuration of the Ni(II) ion in a regular octahedral field is 3A_2g , which is paramagnetic with two unpaired electrons.^[6]

Data Presentation

Property	Value	Reference
Compound	Tris(ethylenediamine)nickel(II) dichromate	[3]
Chemical Formula	$[Ni(en)_3][Cr_2O_7]$	[3]
Magnetic Behavior	Simple Paramagnetism	[3][4][5]
Crystal System	Monoclinic	[3]
Space Group	$P2(1)/c$	[3]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a cation exchange reaction in an aqueous solution.^[7]

Materials:

- Potassium dichromate ($K_2Cr_2O_7$)
- Tris(ethylenediamine)nickel(II) chloride dihydrate ($[Ni(en)_3]Cl_2 \cdot 2H_2O$)
- Distilled water

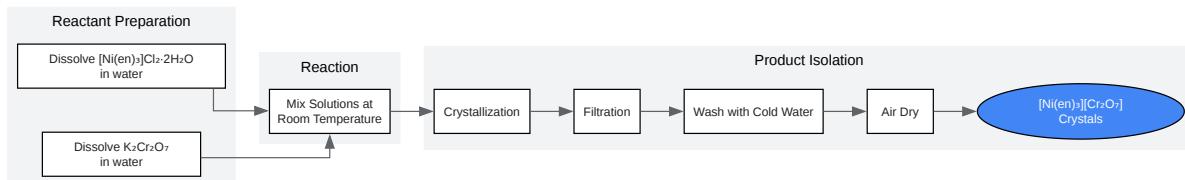
Procedure:

- Prepare a solution of potassium dichromate by dissolving 294 mg (1 mmol) in approximately 25 mL of distilled water.
- Prepare a separate solution of tris(ethylenediamine)nickel(II) chloride dihydrate by dissolving 345 mg (1 mmol) in approximately 25 mL of distilled water.
- Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature with stirring.
- Allow the resulting clear reaction mixture to stand for crystallization.
- Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.
- Filter the crystals and wash them with a small amount of ice-cold water (approximately 2 mL).
- Dry the product in the air. The typical yield is around 60%.[\[7\]](#)

Measurement of Magnetic Susceptibility (Gouy Method)

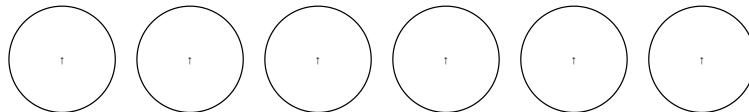
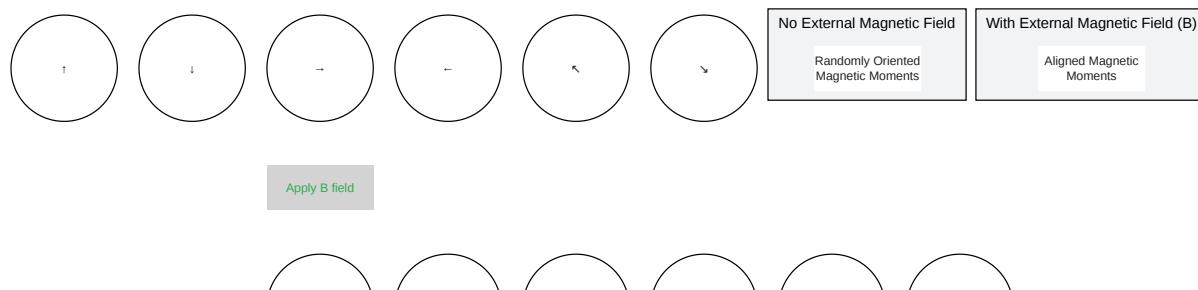
A common technique for measuring the magnetic susceptibility of a solid sample is the Gouy method.[\[8\]](#)

Apparatus:


- Gouy balance (an analytical balance adapted to measure the force exerted by a magnetic field)
- Electromagnet with a power supply

- Sample tube (Gouy tube)
- Calibrant with a known magnetic susceptibility (e.g., $\text{HgCo}(\text{SCN})_4$)[8]

Procedure:



- Calibration:
 - Fill the Gouy tube to a specific height with the calibrant.
 - Weigh the sample tube in the absence of a magnetic field (W_1).
 - Position the tube between the poles of the electromagnet such that the bottom of the sample is in the region of the maximum field and the top is in a region of a negligible field.
 - Apply a known magnetic field and reweigh the sample (W_2). The change in weight ($\Delta W = W_2 - W_1$) is proportional to the magnetic susceptibility of the calibrant.
- Sample Measurement:
 - Empty and clean the Gouy tube, then fill it to the same height with the powdered sample of tris(ethylenediamine)nickel(II) dichromate.
 - Weigh the sample tube without the magnetic field (W_3).
 - Apply the same magnetic field as used for calibration and reweigh the sample (W_4). The change in weight ($\Delta W' = W_4 - W_3$) is measured.
- Calculation:
 - The magnetic susceptibility of the sample can be calculated by comparing its change in weight to that of the calibrant. For a paramagnetic sample, the apparent weight will increase in the presence of the magnetic field.[2]

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of paramagnetism.

Conclusion

While the magnetic properties of simple **nickel dichromate** remain largely unexplored, the study of related coordination complexes such as tris(ethylenediamine)nickel(II) dichromate offers valuable insights. This compound exhibits simple paramagnetic behavior, consistent with the presence of unpaired electrons in the Ni(II) center. The established protocols for its synthesis and for the measurement of magnetic susceptibility provide a solid foundation for further research into this and similar materials. Future investigations could focus on the synthesis and characterization of other **nickel dichromate** compounds to build a more complete picture of their magnetic properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. studylib.net [studylib.net]
- 2. holmarc.com [holmarc.com]
- 3. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate [irgu.unigoa.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. Magnetic susceptibility - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Magnetic Properties of Nickel Dichromate Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099472#magnetic-properties-of-nickel-dichromate-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com